![molecular formula C9H7F2NO4 B1391535 Ethyl 2,5-difluoro-4-nitrobenzoate CAS No. 1214367-00-6](/img/structure/B1391535.png)
Ethyl 2,5-difluoro-4-nitrobenzoate
Overview
Description
Ethyl 2,5-difluoro-4-nitrobenzoate is a chemical compound with the molecular formula C9H7F2NO4 . It is used in various chemical reactions and has a molecular weight of 231.15 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2,5-difluoro-4-nitrobenzoate is represented by the formula C9H7F2NO4 . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms.Scientific Research Applications
Ethyl 2,5-difluoro-4-nitrobenzoate: A Comprehensive Analysis of Scientific Research Applications: Ethyl 2,5-difluoro-4-nitrobenzoate is a chemical compound with intriguing properties that find applications in various scientific research fields. Below is a detailed analysis of six unique applications across different domains.
Research and Development
This compound’s unique properties make it valuable for R&D purposes, where it can be used to explore new reactions or processes that could have industrial applications.
Each of these fields leverages the unique properties of Ethyl 2,5-difluoro-4-nitrobenzoate to further scientific knowledge and technological advancement. The applications listed are based on the compound’s known characteristics and potential uses within these domains .
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound like Ethyl 2,5-difluoro-4-nitrobenzoate would depend on factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. For instance, the ethyl ester group (-COOC2H5) could potentially be hydrolyzed in the body to produce ethanol and a carboxylic acid .
The action environment of a compound refers to how factors such as pH, temperature, and the presence of other molecules might affect its stability and reactivity. For Ethyl 2,5-difluoro-4-nitrobenzoate, these factors could influence how readily it undergoes the reactions mentioned above .
properties
IUPAC Name |
ethyl 2,5-difluoro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVLJZWOBHTSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673271 | |
Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214367-00-6 | |
Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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